molecular formula C18H17N3OS B2750000 2-amino-5-methyl-4-phenyl-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide CAS No. 522596-57-2

2-amino-5-methyl-4-phenyl-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide

Cat. No.: B2750000
CAS No.: 522596-57-2
M. Wt: 323.41
InChI Key: FBRHGWSVPWOCRZ-UHFFFAOYSA-N
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Description

2-Amino-5-methyl-4-phenyl-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiophene ring substituted with an amino group, a methyl group, a phenyl group, and a pyridin-3-ylmethyl group, making it a versatile molecule for further chemical modifications and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-methyl-4-phenyl-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide typically involves multiple steps, starting with the construction of the thiophene core. One common approach is the cyclization of a suitable precursor containing sulfur and a halogenated compound. The reaction conditions often require the use of strong bases or acids, and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility. Additionally, purification techniques such as recrystallization or chromatography would be used to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-methyl-4-phenyl-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure, potentially altering its properties.

  • Substitution: : Substitution reactions can introduce new substituents onto the thiophene ring, leading to a variety of derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions can include oxidized derivatives, reduced forms, and various substituted thiophene derivatives, each with unique chemical and physical properties.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it suitable for creating polymers, dyes, and other materials with specific properties.

Biology

Biologically, 2-amino-5-methyl-4-phenyl-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide has shown potential as a bioactive molecule

Medicine

In medicine, this compound has been studied for its potential therapeutic effects. It may exhibit properties such as anti-inflammatory, antioxidant, and anticancer activities, making it a candidate for further research in drug development.

Industry

Industrially, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific applications. Its versatility allows for a wide range of uses in different industrial processes.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-amino-5-methyl-4-phenyl-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide include:

  • 2-aminothiazole derivatives

  • Indole derivatives

  • Pyrazolone derivatives

Uniqueness

Compared to these similar compounds, this compound stands out due to its unique combination of functional groups and structural features

Properties

IUPAC Name

2-amino-5-methyl-4-phenyl-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS/c1-12-15(14-7-3-2-4-8-14)16(17(19)23-12)18(22)21-11-13-6-5-9-20-10-13/h2-10H,11,19H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBRHGWSVPWOCRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)N)C(=O)NCC2=CN=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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